molecular formula C12H10BrF2N5O3 B11453645 N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B11453645
M. Wt: 390.14 g/mol
InChI Key: OYGTXHRZBQDZAR-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo-difluorophenyl group, a nitro-triazole moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps:

    Formation of the Bromo-Difluorophenyl Intermediate: This step involves the bromination and fluorination of a phenyl ring to obtain the 2-bromo-4,6-difluorophenyl intermediate.

    Synthesis of the Nitro-Triazole Moiety: The nitro-triazole group is synthesized through a series of reactions starting from triazole, involving nitration and other functional group transformations.

    Coupling Reaction: The final step involves coupling the bromo-difluorophenyl intermediate with the nitro-triazole moiety using appropriate coupling reagents and conditions to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the triazole moiety.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromo group.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of oxidized products at the triazole ring.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Chemical Biology: Used as a probe to study biological pathways and interactions.

    Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
  • N-(2-bromo-4,6-difluorophenyl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide
  • N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)pentanamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromo and nitro groups, along with the triazole ring, provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C12H10BrF2N5O3

Molecular Weight

390.14 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C12H10BrF2N5O3/c13-8-4-7(14)5-9(15)11(8)17-10(21)2-1-3-19-6-16-12(18-19)20(22)23/h4-6H,1-3H2,(H,17,21)

InChI Key

OYGTXHRZBQDZAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-])Br)F

Origin of Product

United States

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